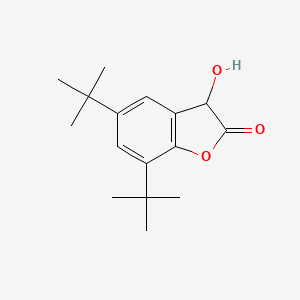
methyl 3-(4-(hydroxymethyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cinnamate double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-carboxycinnamate.
Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.
Substitution: Formation of various substituted cinnamate esters depending on the reagents used.
科学的研究の応用
methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
類似化合物との比較
Similar Compounds
Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.
Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.
Uniqueness
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3 |
InChIキー |
SKQCXBPBEZCQEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















